3,4,7-Trimethylbenzofuran
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Overview
Description
3,4,7-Trimethylbenzofuran is an organic compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring The presence of three methyl groups at positions 3, 4, and 7 on the benzofuran ring distinguishes this compound from other benzofuran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,7-Trimethylbenzofuran typically involves the cyclization of appropriately substituted precursors. One common method involves the acylation of o-hydroxyacetophenone with aliphatic or aromatic acid chlorides, followed by intramolecular cyclization in the presence of low-valent titanium . Another approach includes the use of p-toluenesulfonic acid-mediated cyclization of o-(1-alkynyl)anisoles to obtain 2-arylsubstituted benzofurans .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as titanium trichloride, and controlled reaction environments are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: 3,4,7-Trimethylbenzofuran undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the methyl groups and the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can reduce the compound to form alcohols or alkanes.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, with reagents such as halogens or nitrating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
3,4,7-Trimethylbenzofuran has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,4,7-Trimethylbenzofuran involves its interaction with specific molecular targets and pathways. The compound’s biological activity is attributed to its ability to interact with enzymes, receptors, and other cellular components. For example, benzofuran derivatives have been shown to inhibit enzymes such as tyrosinase and carbonic anhydrase, leading to various therapeutic effects .
Comparison with Similar Compounds
Benzofuran: The parent compound without methyl substitutions.
2,3,4-Trimethylbenzofuran: A similar compound with methyl groups at different positions.
7-Methoxy-2-phenyl-1-benzofuran: Another derivative with a methoxy and phenyl group.
Uniqueness: 3,4,7-Trimethylbenzofuran is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of three methyl groups at positions 3, 4, and 7 enhances its stability and alters its interaction with biological targets compared to other benzofuran derivatives .
Properties
Molecular Formula |
C11H12O |
---|---|
Molecular Weight |
160.21 g/mol |
IUPAC Name |
3,4,7-trimethyl-1-benzofuran |
InChI |
InChI=1S/C11H12O/c1-7-4-5-8(2)11-10(7)9(3)6-12-11/h4-6H,1-3H3 |
InChI Key |
UCRDLRFFQKKHLC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=COC2=C(C=C1)C)C |
Origin of Product |
United States |
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